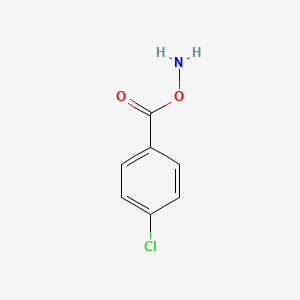

![molecular formula C25H26N6O4S B2539759 N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-72-7](/img/structure/B2539759.png)

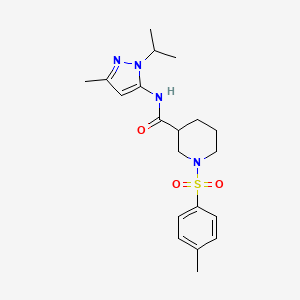

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds . These types of compounds are often studied for their potential antiviral and antimicrobial activities . The compound also contains an ethoxyphenyl group, a thioether linkage, and a methoxybenzamide group, which could potentially influence its biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR spectroscopy and NMR spectroscopy .Applications De Recherche Scientifique

Reactivity of 1,2,4-Triazole Derivatives

A study highlights the reactivity of 1,2,4-triazole-3-thione derivatives, emphasizing their antioxidant and antiradical activities, and compares them to biogenic amino acids like cysteine due to the presence of free SH-groups in their structure. This suggests potential applications in mitigating oxidative stress and managing conditions associated with high oxidative damage (Kaplaushenko, 2019).

Synthesis and Applications of 1,2,4-Triazole Derivatives

Another study discusses the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, indicating their widespread use in pharmaceuticals, agriculture, and various industrial applications. These derivatives exhibit a wide range of biological activities, including antimicrobial and anticorrosive properties, showcasing their versatility and potential for diverse scientific applications (Parchenko, 2019).

Antibacterial Activity of Triazole Hybrids

Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus updates the development of these compounds as antibacterial agents. The study highlights their potential dual or multiple mechanisms of action against various bacterial strains, including drug-resistant forms, underscoring the critical role of triazole derivatives in addressing antibiotic resistance (Li & Zhang, 2021).

Triazoles in Fine Organic Synthesis

A review on amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry discusses their use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. This highlights the chemical's foundational role in synthesizing compounds for a broad spectrum of industrial and medical applications (Nazarov et al., 2021).

Mécanisme D'action

Target of Action

The compound contains a triazole moiety, which is known to bind with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazole compounds are known for their versatile biological activities . They can interact with their targets through hydrogen bonding, given their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Result of Action

Given the broad range of biological activities exhibited by triazole compounds , it’s possible that this compound could have multiple effects at the molecular and cellular level.

Propriétés

IUPAC Name |

N-[2-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4S/c1-3-35-20-10-6-18(7-11-20)27-23(32)16-36-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)17-4-8-19(34-2)9-5-17/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMAVBKTPJVPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

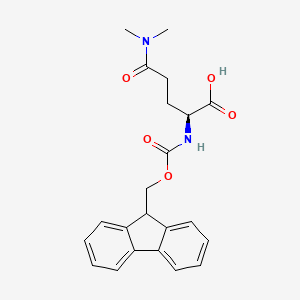

![2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide](/img/structure/B2539676.png)

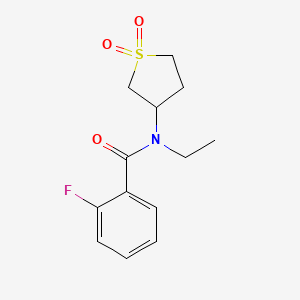

![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)

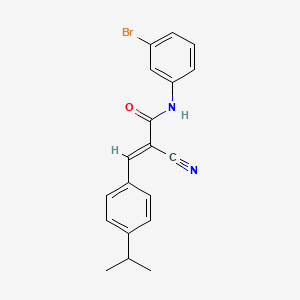

![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2539683.png)

![4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2539685.png)

![3-isobutyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539690.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2539691.png)